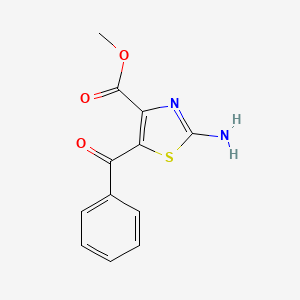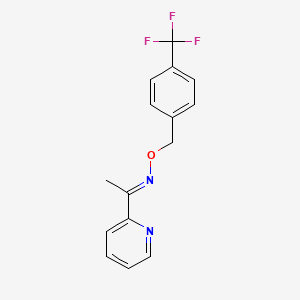 1-(piridin-2-il)etilidénamina CAS No. 866154-54-3"
>
1-(piridin-2-il)etilidénamina CAS No. 866154-54-3"
>
(E)-1-(piridin-2-il)etilidénamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyridinyl group, an ethanone moiety, and an oxime ether linkage to a trifluoromethyl-substituted benzyl group. These structural elements contribute to its reactivity and functionality in different chemical contexts.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding, contributing to the understanding of biological pathways.
Métodos De Preparación
The synthesis of 1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime typically involves the condensation of 1-(2-pyridinyl)-1-ethanone with O-substituted hydroxylamine hydrochloride under suitable reaction conditions . The reaction is often carried out in the presence of a base, such as sodium carbonate or potassium carbonate, to facilitate the formation of the oxime ether. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime ether to the corresponding amine or hydroxylamine derivatives.
Mecanismo De Acción
The mechanism by which 1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar compounds to 1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime include other oxime ethers and pyridinyl derivatives. For example:
1-(2-pyridinyl)-1-ethanone O-methyl oxime: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
1-(2-pyridinyl)-1-ethanone O-benzyl oxime: Similar structure but without the trifluoromethyl substitution, affecting its chemical properties and applications. The presence of the trifluoromethyl group in 1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime distinguishes it from these analogs, providing unique chemical and biological properties that are valuable in various research and industrial contexts.
Propiedades
IUPAC Name |
(E)-1-pyridin-2-yl-N-[[4-(trifluoromethyl)phenyl]methoxy]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-11(14-4-2-3-9-19-14)20-21-10-12-5-7-13(8-6-12)15(16,17)18/h2-9H,10H2,1H3/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIYXUQJSPKNEJ-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=CC=C(C=C1)C(F)(F)F)/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
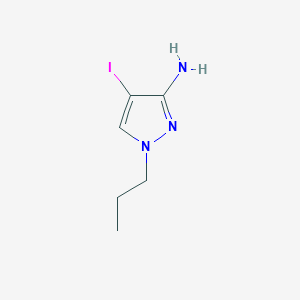
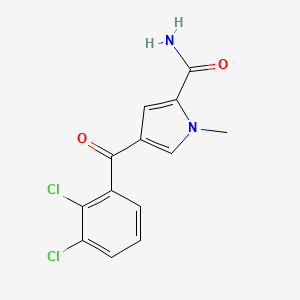
![tert-butyl N-[4-chloro-2-(pyridine-2-carbonyl)phenyl]carbamate](/img/structure/B2485600.png)
![2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2485602.png)
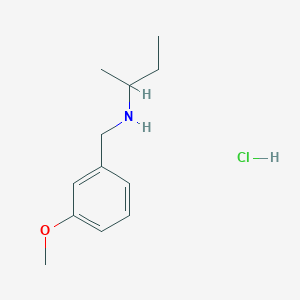
![3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2485604.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485605.png)
![N-(3-{[1,1'-biphenyl]-4-amido}naphthalen-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2485606.png)
![(2Z)-4-{[3-(ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2485608.png)
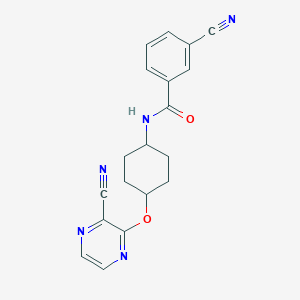
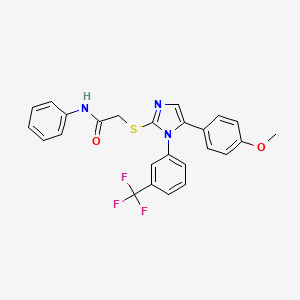
![(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2485612.png)
![(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2485616.png)
